4-Fluoro-3-nitrobenzoyl chloride
Overview
Description
4-Fluoro-3-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in chemical synthesis and research applications .
Mechanism of Action
Target of Action
Benzoyl chloride compounds are generally known to react with a wide range of organic compounds, including alcohols, amines, and carboxylic acids, forming esters, amides, and anhydrides, respectively .
Mode of Action
4-Fluoro-3-nitrobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, transferring its acyl group (4-Fluoro-3-nitrobenzoyl) to other molecules . The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound, potentially directing its interactions with specific targets .
Biochemical Pathways
It’s worth noting that benzoyl chlorides can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the specific targets they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it may be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. Given its reactivity, it could potentially modify a variety of biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it is typically stored under an inert atmosphere at room temperature, suggesting that it may be sensitive to oxidation or hydrolysis .
Preparation Methods
4-Fluoro-3-nitrobenzoyl chloride can be synthesized through various methods. One common synthetic route involves the nitration of 4-fluorobenzoyl chloride, followed by purification . The reaction typically requires a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the desired substitution pattern and to minimize side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Fluoro-3-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
4-Fluoro-3-nitrobenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for various studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzoyl chloride can be compared to other benzoyl chloride derivatives, such as:
3-Nitrobenzoyl chloride: Lacks the fluorine substituent, resulting in different reactivity and applications.
4-Chloro-3-nitrobenzoyl chloride: Contains a chlorine atom instead of fluorine, which affects its chemical properties and reactivity.
4-Nitrobenzoyl chloride: Lacks both the fluorine and chlorine substituents, leading to distinct chemical behavior.
The presence of the fluorine atom in this compound imparts unique properties, such as increased electrophilicity and altered reactivity, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVFOHHRJZBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382599 | |
Record name | 4-fluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-94-2 | |
Record name | 4-Fluoro-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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